1-Bromo-2-(difluoromethoxy)ethane
Overview
Description
“1-Bromo-2-(difluoromethoxy)ethane” is a chemical compound with the CAS Number: 1782448-24-1 . It has a molecular weight of 174.97 .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-(difluoromethoxy)ethane” is 1S/C3H5BrF2O/c4-1-2-7-3(5)6/h3H,1-2H2
. This indicates that the molecule consists of three carbon atoms, five hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom.
Physical And Chemical Properties Analysis
The molecular weight of “1-Bromo-2-(difluoromethoxy)ethane” is 174.97 .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
1-Bromo-2-(difluoromethoxy)ethane serves as a valuable intermediate in organic synthesis. Liu Qiao-yun (2004) discusses the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane, emphasizing its role in producing organic intermediates through reactions with p-nitrophenol. This process also yields 1,2-di-(p-nitrophenoxy)ethane as a byproduct, demonstrating the compound's utility in creating specific chemical structures (Liu Qiao-yun, 2004).
Computational Chemistry Insights
Erdogan and Erdoğan (2019) conducted a computational study to explore nucleophilic substitution reactions involving various 2-Bromo-1-arylethanone derivatives, including interactions with imidazole. Their research, utilizing Density Functional Theory (DFT) calculations, highlights the theoretical underpinnings of reactions that 1-Bromo-2-(difluoromethoxy)ethane could potentially undergo, providing insights into its chemical behavior and stability (Erdogan & Erdoğan, 2019).
Environmental Impact and Applications
Research on brominated flame retardants, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), offers insights into the environmental impact and degradation mechanisms of brominated compounds. Altarawneh and Dlugogorski (2014) detailed the thermal decomposition of BTBPE, a study relevant to understanding how brominated compounds, including 1-Bromo-2-(difluoromethoxy)ethane, might behave under environmental conditions. Their work provides crucial information on the potential formation of hazardous byproducts through thermal degradation (Altarawneh & Dlugogorski, 2014).
Advanced Material Development
In the realm of advanced materials, the synthesis and characterization of novel compounds and reagents are crucial. Kavala, Naik, and Patel (2005) explored a new bromination reagent, demonstrating the potential for 1-Bromo-2-(difluoromethoxy)ethane and similar compounds to play a role in developing new materials or chemical processes. Their work on a recyclable ditribromide reagent for efficient bromination under solvent-free conditions showcases the versatility of brominated compounds in organic synthesis and material science (Kavala, Naik, & Patel, 2005).
properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrF2O/c4-1-2-7-3(5)6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQUJZKDKBEBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(difluoromethoxy)ethane | |
CAS RN |
1782448-24-1 | |
Record name | 1-bromo-2-(difluoromethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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